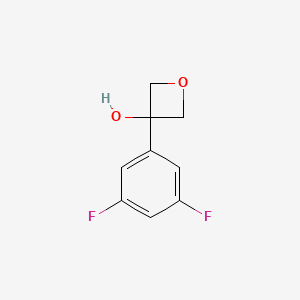

3-(3,5-Difluorophenyl)oxetan-3-OL

概要

説明

3-(3,5-Difluorophenyl)oxetan-3-OL is a chemical compound belonging to the oxetane family. It is a chiral molecule with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)oxetan-3-OL typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including extraction with ethyl acetate, washing with sodium chloride solution, drying over magnesium sulfate, and purification by chromatography . The yield of this synthesis is approximately 56% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

化学反応の分析

Types of Reactions

3-(3,5-Difluorophenyl)oxetan-3-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted phenyl compounds .

科学的研究の応用

Structural Characteristics and Bioisosterism

The oxetane ring in 3-(3,5-Difluorophenyl)oxetan-3-OL serves as an isostere for carboxylic acids, which are pivotal in drug design. The unique properties of the oxetane structure allow for modifications that can enhance the pharmacokinetic profiles of compounds. Research indicates that oxetanes can improve solubility, permeability, and metabolic stability compared to traditional carboxylic acid functionalities .

Table 1: Comparison of Oxetane and Carboxylic Acid Properties

| Property | Oxetane (e.g., this compound) | Carboxylic Acid |

|---|---|---|

| Aqueous Solubility | Higher due to lower acidity | Variable |

| Lipophilicity | Enhanced due to reduced hydrogen bonding | Lower |

| Metabolic Stability | Improved | Prone to hydrolysis |

Anti-Cancer Activity

Research has demonstrated that oxetane derivatives, including this compound, exhibit significant anti-cancer properties. These compounds modulate protein kinase activities, which are crucial in controlling cellular proliferation and migration. Studies show efficacy against various cancers, including breast, lung, and colorectal cancers .

Case Study: Protein Kinase Modulation

- Objective: Evaluate the anti-cancer effects of oxetane derivatives.

- Method: In vitro assays measuring IC50 values.

- Findings: Compounds exhibited IC50 values of less than 5 µM against several cancer cell lines.

CNS Drug Design

The low acidity and high permeability of this compound make it a promising candidate for central nervous system (CNS) drug development. Its ability to act as a bioisostere can enhance brain penetration, which is often a challenge with traditional carboxylic acids .

Table 2: CNS Drug Development Potential

| Compound | CNS Penetration | Bioisosteric Replacement |

|---|---|---|

| This compound | High | Yes |

| Traditional Carboxylic Acid | Moderate | No |

Anti-Viral Properties

Emerging studies suggest that oxetane derivatives may also possess anti-viral activities. Compounds similar to this compound have shown potential in inhibiting viral replication in various models, including HIV and herpes viruses .

Treatment of Neurodegenerative Disorders

The modulation of apoptosis pathways through compounds like this compound indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neurodegenerative Disorder Treatment

- Objective: Assess the effectiveness of oxetane derivatives in neuroprotection.

- Method: In vivo models evaluating neuroprotective effects.

- Findings: Significant reduction in neurodegeneration markers.

作用機序

The mechanism of action of 3-(3,5-Difluorophenyl)oxetan-3-OL involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

- 3-(3,5-Difluorophenyl)-3-oxetanol

- 3-(3,5-Difluorophenyl)oxetan-3-one

- 3-(3,5-Difluorophenyl)oxetane

Uniqueness

3-(3,5-Difluorophenyl)oxetan-3-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxetane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

生物活性

3-(3,5-Difluorophenyl)oxetan-3-OL is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and CAS number 1395281-64-7. The presence of the difluorophenyl group contributes to its unique chemical properties, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing.

- Mitochondrial Dysfunction : It induces oxidative stress within cells, contributing to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis compared to controls.

- A549 Lung Cancer Model : In vivo studies showed that administration of the compound reduced tumor size significantly in xenograft models.

- Combination Therapy : Research indicated that combining this compound with established chemotherapeutics enhanced overall efficacy against resistant cancer strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate a favorable profile with minimal adverse effects observed at therapeutic doses.

特性

IUPAC Name |

3-(3,5-difluorophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUIDNMEKWIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。